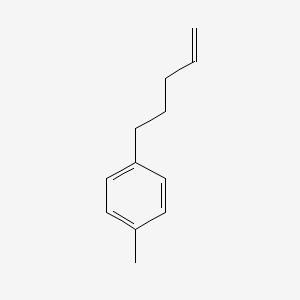

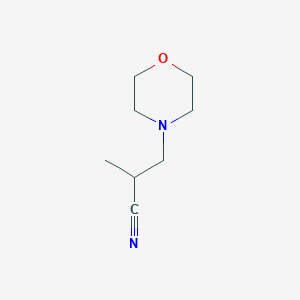

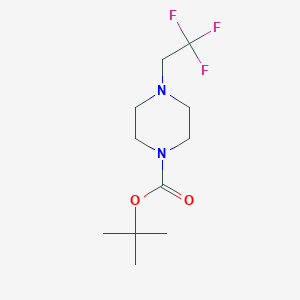

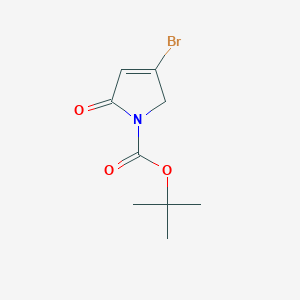

![molecular formula C9H17N3 B1317632 N-[(1-etil-5-metil-1H-pirazol-4-il)metil]etanamina CAS No. 956935-38-9](/img/structure/B1317632.png)

N-[(1-etil-5-metil-1H-pirazol-4-il)metil]etanamina

Descripción general

Descripción

“N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine” is a chemical compound with the CAS Number: 956935-38-9 . It has a molecular weight of 167.25 . The IUPAC name for this compound is N-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3/c1-4-10-6-9-7-11-12(5-2)8(9)3/h7,10H,4-6H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28C . Unfortunately, other specific physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación

Medicina: Agente Antileishmanial y Antimalárico

N-[(1-etil-5-metil-1H-pirazol-4-il)metil]etanamina ha mostrado promesa en el campo de la medicina, particularmente como agente antileishmanial y antimalárico. Un estudio de simulación molecular destacó su potente actividad antipromastigote in vitro, con un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión . Esto sugiere un potencial para que el compuesto se desarrolle como un agente terapéutico contra enfermedades parasitarias como la leishmaniasis y la malaria.

Agricultura: Propiedades Antimicrobianas

En agricultura, las propiedades antimicrobianas de este compuesto podrían ser beneficiosas. Derivados de estructuras similares han demostrado un buen potencial antimicrobiano, que podría aplicarse en la protección de los cultivos contra patógenos bacterianos y fúngicos . Se podrían realizar investigaciones adicionales para explorar su eficacia y seguridad como tratamiento vegetal.

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and transporters. The specific target would depend on the particular substituents attached to the pyrazole ring .

Mode of Action

The mode of action of pyrazole derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. Some pyrazole derivatives may act as inhibitors, blocking the activity of their target, while others may act as agonists, enhancing the activity of their target .

Biochemical Pathways

Pyrazole derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit the enzyme cyclooxygenase, thereby affecting the synthesis of prostaglandins and other bioactive lipids .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of pyrazole derivatives would depend on their specific chemical structure. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of pyrazole derivatives can vary widely, depending on their specific targets and mode of action. For example, pyrazole derivatives that inhibit cyclooxygenase can reduce inflammation and pain .

Action Environment

The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of a pyrazole derivative could be affected by the pH of the environment, as this can influence the compound’s ionization state .

Análisis Bioquímico

Biochemical Properties

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can influence the biochemical pathways in which N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine is involved.

Cellular Effects

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain signaling proteins, leading to changes in downstream signaling events. Additionally, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine can impact gene expression by interacting with transcription factors or other regulatory proteins . These effects can result in changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

The molecular mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through various types of interactions, including hydrogen bonds and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of certain genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine can change over time. The stability and degradation of the compound are important factors to consider. It has been observed that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at very high doses, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may act as a substrate for certain enzymes, leading to the production of specific metabolites . These interactions can affect the overall metabolic balance within the cell, contributing to the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine can accumulate in certain compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-10-6-9-7-11-12(5-2)8(9)3/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGSEVDQYHENGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(N(N=C1)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246956 | |

| Record name | N,1-Diethyl-5-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956935-38-9 | |

| Record name | N,1-Diethyl-5-methyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956935-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1-Diethyl-5-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

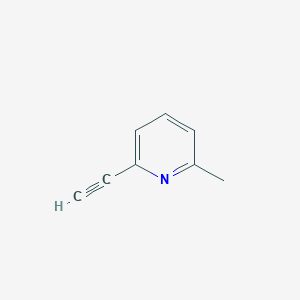

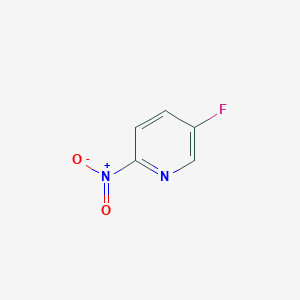

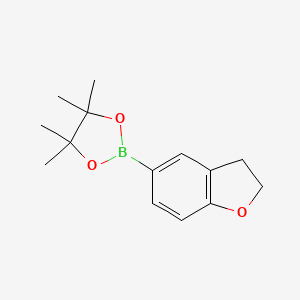

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)